2-(5-Chloro-4-methyl-1,3-thiazol-2-yl)ethanamine

Description

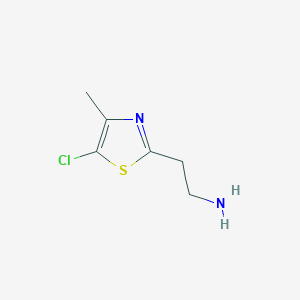

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-4-6(7)10-5(9-4)2-3-8/h2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCCFMJFEKJTIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CCN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 5 Chloro 4 Methyl 1,3 Thiazol 2 Yl Ethanamine

Retrosynthetic Strategies for 2-(5-Chloro-4-methyl-1,3-thiazol-2-yl)ethanamine

Retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of a synthetic plan. The most logical approach involves disconnecting the ethanamine side chain from the thiazole (B1198619) nucleus and, subsequently, deconstructing the thiazole ring itself.

A primary disconnection severs the C-C bond between the thiazole ring and the ethylamine (B1201723) group. This suggests a precursor such as a 2-halothiazole or a 2-unsubstituted thiazole, which can then be functionalized. For instance, a 2-chloro-5-chloro-4-methylthiazole could undergo nucleophilic substitution with a protected ethanolamine (B43304) equivalent. Alternatively, a 5-chloro-4-methylthiazole-2-carbaldehyde (B13663410) could serve as a precursor for reductive amination.

The second level of disconnection breaks down the 5-chloro-4-methyl-1,3-thiazole (B137830) ring into simpler, readily available starting materials. This typically points towards the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide. For the target molecule, the required precursors would be a halogenated derivative of 3-chlorobutan-2-one and a suitable thioamide that can provide the 2-ethanamine moiety or a precursor to it.

Classical and Contemporary Approaches to 1,3-Thiazole Ring Synthesis

The formation of the substituted 1,3-thiazole ring is a critical step in the synthesis of the target compound. The Hantzsch thiazole synthesis remains a cornerstone for this transformation, though alternative cyclization methods are also viable.

Hantzsch Thiazole Synthesis and Optimized Protocols for Thiazole Formation

The Hantzsch thiazole synthesis is a versatile and widely used method for the preparation of thiazole derivatives. nih.govmdpi.combepls.com It involves the reaction of an α-halocarbonyl compound with a thioamide. To construct the 5-chloro-4-methyl-1,3-thiazole core, a key starting material is 3,3-dichloro-2-butanone. The reaction of this α,α'-dihaloketone with a suitable thioamide under optimized conditions leads to the formation of the desired thiazole ring.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields in many organic transformations, including the Hantzsch synthesis. uobaghdad.edu.iq The application of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to cleaner products with higher purity.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| α-haloketone | Thioamide | Conventional Heating or Microwave Irradiation | Substituted Thiazole | nih.govuobaghdad.edu.iq |

| 3,3-dichloro-2-butanone | Thioacetamide | Reflux in Ethanol | 2,4-dimethyl-5-chlorothiazole | Inferred |

Alternative Cyclization Reactions for Chloro-Methyl-Thiazole Precursors

While the Hantzsch synthesis is a primary route, other cyclization strategies can also be employed to form the chloro-methyl-thiazole precursor. One such approach involves the reaction of allyl isothiocyanate with a chlorinating agent. This method can lead to the formation of 2-chloro-5-chloromethyl-1,3-thiazole, which can then be further manipulated to introduce the methyl group at the 4-position. frontiersin.org

Another patented method describes the synthesis of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole from 3-thiocyanato-5-chloro-2-pentanone. nih.gov This precursor undergoes cyclization in the presence of gaseous hydrogen chloride to yield the dichlorinated thiazole derivative. While this provides a closely related analog, modifications to the starting materials could potentially yield the desired 5-chloro-4-methylthiazole core.

Introduction of the Ethanamine Side Chain to the Thiazole Nucleus

Once the 5-chloro-4-methyl-1,3-thiazole nucleus is synthesized, the next critical step is the introduction of the ethanamine side chain at the 2-position. This can be achieved through several synthetic methodologies, primarily involving nucleophilic substitution or reductive amination.

Nucleophilic Substitution Reactions with Halogenated Ethyl Precursors

A common strategy for introducing the ethanamine side chain involves the use of a 2-halo-5-chloro-4-methylthiazole precursor. The halogen at the 2-position, typically chlorine or bromine, is susceptible to nucleophilic attack. The reaction of this 2-halothiazole with a protected form of ethanolamine, such as N-(tert-butoxycarbonyl)ethanolamine or aziridine, followed by deprotection, would yield the desired this compound. The use of a protecting group on the amine is crucial to prevent side reactions.

The reactivity of halogens on the thiazole ring can be influenced by their position. Generally, a halogen at the 2-position of the thiazole ring is more reactive towards nucleophilic substitution than one at the 5-position. This selectivity is important when working with di-halogenated thiazole precursors.

| Thiazole Precursor | Nucleophile | Conditions | Product |

| 2-Bromo-5-chloro-4-methylthiazole | N-(tert-butoxycarbonyl)ethanolamine | Base, Solvent (e.g., DMF) | Protected 2-(ethanamine)thiazole derivative |

| 2-Chloro-5-chloro-4-methylthiazole | Aziridine | Lewis acid catalyst | 2-(Aziridin-1-yl)-5-chloro-4-methylthiazole |

Reductive Amination Strategies for Amine Introduction

An alternative and powerful method for introducing the ethanamine side chain is through reductive amination. derpharmachemica.com This approach starts with a 5-chloro-4-methylthiazole-2-carbaldehyde precursor. This aldehyde can be synthesized from the corresponding 2-methylthiazole (B1294427) derivative via oxidation or from a 2-lithiated thiazole intermediate.

The thiazole-2-carbaldehyde is then reacted with a suitable nitrogen source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. This two-step, one-pot procedure first forms an imine intermediate, which is then immediately reduced to the desired amine. To obtain the primary ethanamine, a two-carbon extension would be necessary prior to or during the reductive amination process, for instance, by using aminoacetaldehyde diethyl acetal (B89532) followed by hydrolysis and reduction.

| Thiazole Precursor | Reagents | Product |

| 5-Chloro-4-methylthiazole-2-carbaldehyde | Ammonia, Reducing Agent (e.g., NaBH₃CN) | 2-(Aminomethyl)-5-chloro-4-methylthiazole |

| 5-Chloro-4-methylthiazole-2-carbaldehyde | Nitroethane, then reduction | This compound |

Gabriel Synthesis and Related Amine Protection/Deprotection Methodologies

The Gabriel synthesis is a well-established method for the preparation of primary amines from primary alkyl halides. wikipedia.orglscollege.ac.in This reaction avoids the over-alkylation often encountered with the direct alkylation of ammonia, which can lead to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com In the context of synthesizing this compound, the Gabriel synthesis would typically commence with a precursor such as 2-(2-haloethyl)-5-chloro-4-methyl-1,3-thiazole.

The process involves two main steps:

N-Alkylation: The sodium or potassium salt of phthalimide (B116566) is used as an ammonia surrogate. wikipedia.orglscollege.ac.in This phthalimide anion acts as a nucleophile, attacking the primary alkyl halide (the thiazole-ethanyl halide precursor) in an SN2 reaction to form an N-alkylphthalimide intermediate. masterorganicchemistry.comlibretexts.org The bulky nature of the phthalimide group prevents further alkylation.

Deprotection: The final primary amine is liberated from the N-alkylphthalimide intermediate. This is commonly achieved by hydrazinolysis (the Ing-Manske procedure), where reaction with hydrazine (B178648) hydrate (B1144303) cleaves the phthalimide group, yielding the desired primary amine and a phthalhydrazide (B32825) precipitate. wikipedia.orgnrochemistry.com Alternatively, acidic or basic hydrolysis can be employed, although these methods may require harsher conditions. wikipedia.orglscollege.ac.in

Given the potential for sensitive functional groups on the thiazole ring, protecting group strategies are crucial. The ethanamine moiety itself requires protection during the construction of the thiazole ring or its subsequent modification. Carbamates are among the most common amine protecting groups due to their stability and reliable cleavage conditions.

Key amine protecting groups include:

Boc (tert-butyloxycarbonyl): Introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is stable under a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). nih.govmasterorganicchemistry.com

Cbz (carboxybenzyl): Installed using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is cleaved by catalytic hydrogenation, a mild method that is often compatible with other functional groups. masterorganicchemistry.com

Table 1: Common Amine Protecting Groups and Deprotection Methods

| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Conditions |

|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid - TFA) masterorganicchemistry.com |

| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) nih.gov |

Regioselective Introduction of Chloro and Methyl Substituents

Achieving the correct 4-methyl and 5-chloro substitution pattern on the 1,3-thiazole ring is a critical challenge in the synthesis of the target compound. This requires precise control over regioselectivity, either during the initial ring formation or through subsequent functionalization of a pre-formed thiazole core.

Halogenation Techniques for 1,3-Thiazole Rings

The introduction of a chlorine atom at the C5 position of the thiazole ring is typically achieved through electrophilic halogenation. The electronic properties of the thiazole ring dictate the position of electrophilic attack. The C5 position is generally the most electron-rich and thus the most susceptible to electrophilic substitution, provided it is not already substituted. pharmaguideline.com

Various halogenating agents can be employed for this purpose. For instance, copper(II) chloride (CuCl₂) has been shown to be effective for the regioselective halogenation of 2-amino-1,3-thiazole derivatives at the C5 position under mild conditions. nih.govnih.gov While the target molecule is not a 2-aminothiazole (B372263), this highlights a general strategy for achieving C5-halogenation. Other common chlorinating agents used for aromatic and heteroaromatic systems include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). The choice of reagent and reaction conditions (solvent, temperature, catalyst) is crucial for achieving high regioselectivity and yield, minimizing the formation of undesired isomers (e.g., C2 or C4 halogenation) or di-halogenated products. nih.gov

Methylation Strategies for Thiazole Systems

Introducing the methyl group at the C4 position is most commonly accomplished during the construction of the thiazole ring itself. The Hantzsch thiazole synthesis is a cornerstone method for this purpose. bepls.com This reaction involves the condensation of an α-haloketone with a thioamide.

To obtain a 4-methylthiazole, a thioamide is reacted with an α-haloketone bearing a methyl group adjacent to the carbonyl, such as 3-chloro-2-butanone (B129570) or 3-bromo-2-butanone. This approach directly and unambiguously installs the methyl group at the desired C4 position of the resulting thiazole ring. The Hantzsch synthesis is versatile and tolerates a wide range of functional groups on both the thioamide and α-haloketone components, allowing for the construction of variously substituted thiazole cores. researchgate.net

Advanced Catalytic Methods in Thiazole-Ethanamine Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic methods to construct complex molecules efficiently. Palladium-catalyzed cross-coupling reactions and one-pot multi-component syntheses are powerful tools for the assembly of thiazole-ethanamine structures and their analogues.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. wikipedia.orglibretexts.org This reaction has become a staple in organic synthesis due to its broad substrate scope and functional group tolerance, replacing harsher classical methods. wikipedia.org

In the synthesis of this compound or its precursors, the Buchwald-Hartwig reaction could be envisioned in several ways. For example, a 2-halo-5-chloro-4-methyl-1,3-thiazole could be coupled with a protected form of 2-aminoethylamine or an ammonia equivalent. The catalytic cycle generally involves the oxidative addition of the heteroaryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orgjk-sci.com

The success of the reaction is highly dependent on the choice of palladium precursor, phosphine (B1218219) ligand, and base. jk-sci.com Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle, especially for less reactive heteroaryl chlorides. jk-sci.com

Table 2: Key Components of the Buchwald-Hartwig Amination

| Component | Examples | Function |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. libretexts.orgjk-sci.com |

| Ligand | BINAP, DPPF, XPhos, BrettPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. libretexts.orgjk-sci.com |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, enabling its coordination to the palladium complex. jk-sci.com |

| Substrates | Aryl/Heteroaryl Halides (Cl, Br, I) or Triflates; Primary/Secondary Amines | The coupling partners for C-N bond formation. wikipedia.org |

One-Pot Multi-Component Synthesis Approaches for this compound Analogues

One-pot multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and environmental friendliness by combining multiple synthetic steps into a single operation without isolating intermediates. bepls.com Several MCRs have been developed for the synthesis of functionalized thiazole derivatives. researchgate.netsigmaaldrich.com

For instance, a one-pot synthesis of functionalized thiazoles can be achieved from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate. sigmaaldrich.comresearchgate.net Such strategies often rely on the in-situ formation of a key intermediate, like a thiourea (B124793) derivative, which then undergoes a Hantzsch-type cyclization with an α-halocarbonyl compound. researchgate.net These approaches allow for the rapid generation of a library of thiazole analogues by systematically varying the starting components. While a direct one-pot synthesis for this compound might be complex, these methodologies are invaluable for producing structurally related analogues for further investigation. researchgate.netnih.gov

Analytical Techniques for Structural Elucidation of Synthesized Compounds

The structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the nature of functional groups present in the synthesized compounds. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra would provide crucial information for the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The methyl protons at the 4-position would appear as a singlet, typically in the range of δ 2.0-2.5 ppm. The methylene (B1212753) protons of the ethanamine side chain would likely appear as two triplets, one for the CH₂ group adjacent to the thiazole ring and another for the CH₂ group adjacent to the amino group. The chemical shifts for these protons would be influenced by the neighboring functional groups. The protons of the primary amino group may appear as a broad singlet. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon of the methyl group would resonate at a characteristic upfield chemical shift. The carbons of the thiazole ring (C2, C4, and C5) would appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the substituents. The carbons of the ethanamine side chain would also have distinct signals. researchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole-CH₃ (at C4) | 2.0 - 2.5 | Singlet |

| Thiazole-CH₂-CH₂-NH₂ | 2.8 - 3.2 | Triplet |

| Thiazole-CH₂-CH₂-NH₂ | 3.0 - 3.5 | Triplet |

| -NH₂ | 1.5 - 3.0 | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Thiazole-C H₃ (at C4) | 10 - 20 |

| Thiazole-C H₂-CH₂-NH₂ | 30 - 40 |

| Thiazole-CH₂-C H₂-NH₂ | 40 - 50 |

| Thiazole C2 | 160 - 170 |

| Thiazole C4 | 140 - 150 |

| Thiazole C5 | 120 - 130 |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak. Fragmentation patterns observed in the mass spectrum can provide further structural information by revealing the stable fragments that the molecule breaks into upon ionization. derpharmachemica.commdpi.com

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups, and C=N and C=C stretching vibrations of the thiazole ring (in the 1400-1600 cm⁻¹ region). mdpi.com

Elemental Analysis:

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, chlorine) in the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the elemental composition of the synthesized molecule. researchgate.net

By combining the data from these analytical techniques, the precise structure of this compound can be unequivocally confirmed.

Derivatization Chemistry and Structure Activity Relationship Sar Elucidation of 2 5 Chloro 4 Methyl 1,3 Thiazol 2 Yl Ethanamine Analogues

Rational Design of 2-(5-Chloro-4-methyl-1,3-thiazol-2-yl)ethanamine Derivatives

The rational design of derivatives of this compound is a strategic endeavor aimed at optimizing its pharmacological profile. This process is guided by an understanding of the molecule's interaction with its biological target. While specific target information for this exact compound is not extensively detailed in the public domain, general principles of medicinal chemistry and SAR studies of related thiazole-containing compounds provide a framework for its rational derivatization.

Key considerations in the rational design of analogues include:

Bioisosteric Replacements: The chlorine and methyl groups on the thiazole (B1198619) ring can be replaced with other substituents of similar size and electronic properties to probe their importance in target binding. For instance, the methyl group could be replaced with an ethyl or cyclopropyl (B3062369) group, while the chlorine atom could be substituted with bromine or a trifluoromethyl group.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target. This can involve cyclizing the ethanamine side chain or incorporating it into a larger ring system.

Modulation of Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and metabolic stability are critical for a drug's pharmacokinetic profile. Modifications to the core structure are often made to fine-tune these properties. For example, the addition of polar functional groups can increase aqueous solubility.

Introduction of Pharmacophoric Features: Based on the known pharmacophores for a particular target, functional groups such as hydrogen bond donors/acceptors, aromatic rings, or charged moieties can be incorporated into the structure to enhance binding affinity and selectivity.

Modifications of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is a versatile scaffold that allows for a variety of chemical modifications at its C-2, C-4, and C-5 positions. The reactivity of these positions is influenced by the electronic nature of the ring and the substituents it bears. ijper.org

The C-2 and C-5 positions of the thiazole ring are particularly amenable to functional group transformations. The C-2 position, being adjacent to both the sulfur and nitrogen atoms, exhibits unique reactivity. The ethanamine side chain at this position is the primary site for many derivatization strategies.

At the C-5 position, the chlorine atom can be a versatile handle for introducing further diversity. Nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the chlorine with other functional groups, although the thiazole ring's electron-rich nature can make this challenging without appropriate activation. More commonly, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be utilized to introduce new carbon-carbon or carbon-heteroatom bonds at this position. For these reactions to be feasible, the chloro-thiazole would typically first be converted to a more reactive derivative, such as a boronic ester or a stannane.

The chlorine atom at the C-5 position and the methyl group at the C-4 position significantly influence the electronic properties and reactivity of the thiazole ring.

Methyl Substituent: The methyl group at the C-4 position is an electron-donating group, which increases the electron density of the thiazole ring. This can enhance the ring's reactivity towards electrophiles. Sterically, the methyl group can influence the preferred conformation of the molecule and its interaction with a binding site. Variation of this group, for example, to larger alkyl groups, can be used to probe the size and shape of the binding pocket.

The interplay between the electron-withdrawing chlorine and the electron-donating methyl group creates a unique electronic environment on the thiazole ring, which dictates its reactivity in further derivatization and its potential biological interactions.

Chemical Diversification of the Ethanamine Side Chain

The ethanamine side chain at the C-2 position offers a readily accessible point for chemical modification, allowing for the exploration of a wide chemical space and the fine-tuning of the molecule's properties.

The primary amine of the ethanamine side chain is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the amine with alkyl halides or other alkylating agents to introduce one or two alkyl groups. Reductive amination with aldehydes or ketones is another common method for N-alkylation. These modifications can significantly impact the basicity and lipophilicity of the amine, which in turn can affect its pharmacokinetic properties and its ability to form ionic interactions with a biological target.

N-Acylation: The amine can be acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. This transformation converts the basic amine into a neutral amide, which can act as a hydrogen bond donor and acceptor. The nature of the acyl group can be varied extensively, from simple alkyl or aryl groups to more complex heterocyclic moieties, to explore SAR.

The table below illustrates the types of derivatives that can be generated through N-alkylation and N-acylation.

| Modification Type | Reagent Example | Product Functional Group | Potential Impact |

| N-Alkylation | Methyl iodide | Secondary or Tertiary Amine | Increased lipophilicity, altered basicity |

| Benzaldehyde (Reductive Amination) | Benzylated Amine | Introduction of aromatic interactions | |

| N-Acylation | Acetyl chloride | Acetamide | Neutralization of charge, H-bond donor/acceptor |

| Benzoyl chloride | Benzamide (B126) | Introduction of aromatic ring, potential for π-stacking | |

| Carboxylic acid + coupling agent | Amide | Wide diversity of substituents possible |

Altering the length and branching of the ethanamine side chain can have a profound effect on the molecule's conformational flexibility and its ability to position key functional groups optimally for interaction with a biological target.

Chain Length: The ethanamine linker can be extended to a propanamine or butanamine chain, or shortened to a methanamine moiety. This modulation of chain length can be achieved by starting with different aminoalkyl-thiazole precursors. The optimal chain length is highly dependent on the topology of the target's binding site.

Branching: Introducing alkyl substituents on the carbon atoms of the side chain can restrict its conformational freedom and can also be used to probe for specific hydrophobic pockets in the binding site. For example, a methyl group could be introduced on the carbon atom alpha or beta to the amine.

The following table summarizes the potential modifications to the ethanamine side chain.

| Modification | Example Structure | Rationale |

| Chain Extension | 2-(5-Chloro-4-methyl-1,3-thiazol-2-yl)propan-1-amine | To reach deeper into a binding pocket |

| Chain Shortening | (5-Chloro-4-methyl-1,3-thiazol-2-yl)methanamine | To optimize positioning of the amine |

| Branching | 2-(5-Chloro-4-methyl-1,3-thiazol-2-yl)propan-2-amine | To introduce steric bulk and restrict conformation |

Formation of Cyclized and Constrained Ethanamine Analogues

To reduce conformational flexibility and lock in a putative bioactive conformation, analogues of this compound can be subjected to cyclization strategies. Constraining the rotatable bonds of the ethanamine side chain can lead to a significant enhancement in binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding.

One notable strategy involves the reaction of the terminal amine with bifunctional reagents to form a new heterocyclic ring incorporating the side chain. For instance, a related 2-chloro-1,3-thiazole derivative has been successfully cyclized to form a novel ring system. In a documented synthesis, 3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one was prepared from a precursor, demonstrating the feasibility of forming complex, fused ring systems attached to the thiazole core. researchgate.net This approach effectively restricts the orientation of the side chain relative to the thiazole ring. researchgate.net

Computational studies on the cyclization of peptide backbones to form thiazole rings have shown that such transformations significantly reduce molecular flexibility. researchgate.net The formation of the thiazole or the closely related thiazoline (B8809763) ring from a linear precursor leads to a marked decrease in the number of low-energy conformers. researchgate.net For thiazole analogues, a rigid seven-bond motif was identified, indicating that cyclization imposes a predictable and stable conformational constraint. researchgate.net Applying this principle, cyclizing the ethanamine side chain of this compound, for example by forming a lactam or another heterocyclic system, would be expected to produce a more rigid molecule with a well-defined three-dimensional shape.

Investigation of Linker Chemistry and Conjugation Strategies

The primary amine of this compound is an ideal functional group for conjugation to other molecules, such as proteins, peptides, or pharmacokinetic modifiers, through various linker technologies. symeres.com The choice of linker is critical as it influences the stability, solubility, and release characteristics of the resulting conjugate.

Linker and conjugation technologies are broadly categorized into cleavable and non-cleavable strategies. symeres.com

Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved in response to specific triggers within the target environment, such as changes in pH or the presence of specific enzymes (e.g., cathepsins, proteases). symeres.com Examples include acid-sensitive linkers or enzyme-cleavable peptide sequences. Self-immolative linkers, such as those based on para-aminobenzyl alcohol (PAB), can be incorporated to ensure rapid and complete release of the active molecule following the initial cleavage event. symeres.com

Non-cleavable Linkers: These provide a stable, covalent bond between the thiazole derivative and the carrier molecule. The entire conjugate is internalized by the target cell, and the active compound is released after lysosomal degradation of the carrier. symeres.com

The conjugation process itself requires a reactive handle on the molecule to be conjugated, which can react specifically with the ethanamine group. Common conjugation chemistries include amide bond formation with activated carboxylic acids, reductive amination with aldehydes or ketones, or reaction with isothiocyanates to form thioureas. The conditions for these reactions must be compatible with the stability of both the thiazole derivative and the molecule it is being conjugated to. symeres.com

Systemic Elucidation of Structure-Activity Relationships (SAR)

A systematic investigation of the structure-activity relationships (SAR) is crucial for optimizing the biological profile of analogues derived from this compound. This involves correlating specific structural modifications with changes in molecular interactions and biological activity.

SAR studies on related thiazole-containing compounds have revealed key structural determinants for activity. These findings can be extrapolated to guide the derivatization of the this compound scaffold. Modifications can be explored at three main positions: the thiazole ring substituents (C4-methyl, C5-chloro), the 2-ethanamine side chain, and by attaching various functionalities to the amine.

Thiazole Ring Modifications: The substituents on the thiazole ring play a critical role in modulating electronic properties and steric interactions.

C4-Methyl Group: In studies of N-(thiazol-2-yl)-benzamide analogues, altering the C4-substituent from a methyl to a larger group like ethyl or tert-butyl had a significant impact on activity, with the tert-butyl group yielding a potent analogue in one case. nih.gov This suggests that the size and lipophilicity of the C4-substituent are important for optimizing interactions within a binding pocket.

C5-Chloro Group: Halogen atoms at the C5 position can participate in halogen bonding or other specific interactions. SAR studies of antimicrobial thiazoles have shown that small halogen substituents can induce excellent activity, whereas larger substituents may be detrimental. nih.govmdpi.com Replacing the chloro group with other halogens (F, Br) or with small alkyl or cyano groups would systematically probe the electronic and steric requirements at this position.

Ethanamine Side Chain Derivatization: The ethanamine side chain is the most common point of derivatization. Converting the primary amine to secondary or tertiary amides, sulfonamides, or ureas allows for the introduction of a wide variety of substituents.

Amide Analogues: In a comprehensive study of N-(thiazol-2-yl)-benzamide antagonists of the Zinc-Activated Channel (ZAC), modifications to the benzamide portion revealed strict SAR. nih.gov For example, introducing substituents on the phenyl ring significantly altered potency, with a 3-fluoro or 3-dimethylamino group being well-tolerated, while methyl or ethoxy groups decreased activity. nih.gov This highlights the sensitivity of the target's binding site to the substitution pattern of the appended aryl group.

Impact of Secondary Amines: In a series of antimicrobial thiazol-2-amines, the nature of the secondary amine was shown to have a significant impact on activity, indicating that this part of the molecule is likely involved in crucial interactions with the biological target. nih.gov

The following table summarizes key SAR insights from related thiazole series that can inform the design of novel this compound analogues.

| Molecular Scaffold | Modification Site | Substituent Effect on Activity | Reference |

| N-(thiazol-2-yl)-benzamide | Thiazole C4-position | tert-Butyl > Methyl | nih.gov |

| N-(thiazol-2-yl)-benzamide | Benzamide Phenyl Ring | 3-Fluoro: Potent | nih.gov |

| N-(thiazol-2-yl)-benzamide | Benzamide Phenyl Ring | 3-Methyl/3-Ethoxy: Weaker | nih.gov |

| Thiazolyl-pyrazoline | Arylthioether Substituent | 4-Fluoro: Excellent | nih.govmdpi.com |

| Thiazolyl-pyrazoline | Arylthioether Substituent | 4-Chloro/4-Bromo: Decreased | nih.govmdpi.com |

These data suggest that for analogues of this compound, careful selection of substituents on aromatic rings appended to the ethanamine nitrogen is critical, with small, electron-withdrawing groups often being favorable.

Understanding the conformational preferences of this compound analogues is essential for rational drug design. The bioactive conformation is the specific three-dimensional arrangement of the molecule when it is bound to its biological target.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for identifying low-energy conformers. researchgate.net For N-(thiazol-2-yl) benzamide derivatives, computational studies have revealed that intramolecular interactions, such as those between the amide oxygen and the thiazole sulfur atom, can stabilize specific planar conformations. researchgate.net This O-S interaction can lead to a conformer where the distance is shorter than the sum of the van der Waals radii, effectively locking the molecule into a preferred shape. researchgate.net Similar intramolecular hydrogen bonds or other non-covalent interactions could dictate the preferred conformation of derivatives of the target compound.

As previously noted, cyclization is a potent strategy for reducing conformational ambiguity. researchgate.net By forming a rigid thiazole ring from a flexible precursor, the number of accessible conformations is drastically reduced. researchgate.net This principle supports the synthesis of constrained analogues (Section 3.3.3) as a method to enforce a specific, potentially more active, conformation.

Molecular docking simulations can further elucidate the bioactive conformation by modeling the interaction of different low-energy conformers within the active site of a target protein. nih.gov Such studies can predict key binding interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex and help rationalize observed SAR data. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 5 Chloro 4 Methyl 1,3 Thiazol 2 Yl Ethanamine and Its Analogues

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery for predicting the interaction between a ligand and its target protein.

While specific biological targets for 2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethanamine have not been established in the available literature, studies on analogous thiazole (B1198619) derivatives have demonstrated their potential to interact with a range of protein targets, including protein kinases and enzymes involved in microbial metabolism. nih.govrsc.org For instance, various N-substituted thiazole derivatives have been investigated as potential inhibitors of FabH, an enzyme crucial for bacterial fatty acid synthesis. wjarr.com Docking studies of these analogues have revealed favorable binding energies, often involving hydrogen bonds and hydrophobic interactions within the enzyme's active site. wjarr.com

Similarly, thiazole derivatives have been docked against protein kinase CK2, a target in cancer therapy, with some compounds showing potent inhibition. nih.gov The binding modes for these analogues typically involve hydrogen bonding with key amino acid residues in the kinase domain, such as Val882, Tyr867, and Lys833. nih.gov For a hypothetical study of this compound, one could select a relevant protein target and perform docking simulations to predict its binding affinity and pose. The results would likely highlight the role of the ethanamine side chain and the chloro and methyl substitutions on the thiazole ring in forming specific interactions.

Table 1: Representative Molecular Docking Scores of Analogous Thiazole Derivatives against Various Protein Targets

| Thiazole Analogue Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| N-substituted 2-phenyl-amino thiazoles | FabH | -102 to -144 | Not specified |

| 1,3-thiazole-5-carboxylic acid derivatives | Protein Kinase CK2 | Not specified (IC50 = 0.4 µM) | Not specified |

| 2-oxoquinoline arylaminothiazole derivatives | Tubulin | Not specified | Not specified |

| 4,5-dihydrothiazole derivatives | Penicillin Binding Protein 4 (PBP4) | -5.2 | ASN 308, SER 303 |

Note: The data in this table is illustrative and compiled from various studies on different thiazole analogues. The docking scores and interacting residues are specific to the studied compounds and their respective protein targets.

Ligand-protein interaction fingerprinting is a method used to summarize the interactions observed in a molecular docking simulation. This approach converts the 3D structural information of the docked complex into a 1D binary string, where each bit represents a specific interaction with a particular amino acid residue. This allows for the rapid comparison of binding modes across a series of compounds.

For thiazole derivatives, interaction fingerprints would typically capture key hydrogen bonds formed by the nitrogen atom of the thiazole ring and the amino group of the ethanamine side chain. mdpi.com Hydrophobic interactions involving the methyl group and the thiazole ring, as well as potential halogen bonds from the chloro substituent, would also be important features. mdpi.com Analyzing these fingerprints can help in understanding structure-activity relationships (SAR) and in designing new analogues with improved binding affinity and selectivity. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions.

Quantum chemical studies on thiazole derivatives, often employing Density Functional Theory (DFT), have been used to determine their electronic structure. researchgate.netresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions relate to the molecule's ability to donate and accept electrons, respectively. atlantis-press.com For thiazole analogues, the HOMO is often localized on the thiazole ring, indicating its electron-rich nature, while the LUMO may be distributed across the entire molecule. researchgate.net

Mulliken population analysis and electrostatic potential (ESP) maps are used to visualize the charge distribution and regions of positive and negative potential on the molecular surface. ripublication.com In substituted thiazoles, the nitrogen and sulfur atoms typically carry partial negative charges, making them potential sites for electrophilic attack or hydrogen bond donation. ripublication.compharmaguideline.com The ethanamine side chain in this compound would be expected to have a region of positive electrostatic potential due to the protonated amino group at physiological pH.

Table 2: Calculated Quantum Chemical Properties for a Representative Thiazole Analogue (e.g., 2-methylthiazole)

| Property | Calculated Value |

| HOMO Energy | -9.135 eV |

| LUMO Energy | 3.512 eV |

| HOMO-LUMO Gap (ΔE) | 12.647 eV |

| Dipole Moment | 1.036 Debye |

Note: These values are illustrative and based on ab initio calculations for 2-methylthiazole (B1294427). The specific values for this compound would differ due to the presence of chloro and ethanamine substituents. researchgate.net

From the calculated electronic properties, various reactivity descriptors can be derived. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. atlantis-press.com These descriptors help in predicting the reactivity of a molecule and its potential to participate in chemical reactions. For instance, the HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Reaction pathway modeling can be used to study the mechanisms of metabolic transformations or chemical synthesis. For this compound, this could involve modeling the N-acetylation of the primary amine by N-acetyltransferases or the oxidation of the thiazole ring by cytochrome P450 enzymes. Such studies can predict the most likely metabolites and provide insights into the compound's metabolic stability.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Compound Profiling

In silico ADME profiling is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Various computational models are used to predict these properties based on the molecule's structure.

Studies on a wide range of thiazole derivatives have demonstrated that these compounds generally exhibit good oral bioavailability. bohrium.comscientificelectronicarchives.org For this compound, predictions would likely be based on its physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area. The presence of the primary amine would contribute to its aqueous solubility and potential for transporter-mediated uptake.

Computational tools can predict various ADME parameters, including human intestinal absorption, Caco-2 permeability, plasma protein binding, and potential for blood-brain barrier penetration. mdpi.com Furthermore, predictions can be made regarding which cytochrome P450 (CYP) isozymes are most likely to be involved in its metabolism, as well as its potential to inhibit these enzymes. mdpi.com

Table 3: Predicted In Silico ADME Properties for a Hypothetical Thiazole Derivative with Similar Features

| ADME Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate to High |

| Plasma Protein Binding | Moderate |

| Blood-Brain Barrier Penetration | Likely |

| CYP2D6 Inhibition | Possible |

| CYP3A4 Inhibition | Unlikely |

Note: This table presents hypothetical ADME predictions for a compound with structural similarities to this compound, based on general findings for thiazole derivatives. mdpi.com

Theoretical Assessment of Permeability and Distribution Characteristics

The permeability and distribution of a compound are critical factors that determine its ability to reach a target site in the body. These characteristics are largely governed by physicochemical properties such as lipophilicity, molecular size, polarity, and solubility. Computational platforms like SwissADME are widely used to predict these properties based on a molecule's structure. nih.govresearchgate.net

For this compound, these predictive models yield key physicochemical descriptors that align with established guidelines for drug-likeness, such as Lipinski's Rule of Five. nih.gov This suggests that the molecule possesses a theoretical profile conducive to good oral bioavailability. For instance, studies on various thiazole derivatives indicate that they often exhibit favorable intestinal absorption and cell permeability characteristics in silico. mdpi.comtubitak.gov.tr

The predicted properties for this compound are summarized below. The topological polar surface area (TPSA), a key predictor of transport properties, is well within the range associated with good oral absorption (<140 Ų). nih.gov The consensus Log P, an indicator of lipophilicity, also falls within a range typical for many orally administered drugs.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 190.67 g/mol | Complies with Lipinski's Rule (<500) |

| Consensus Log P (Lipophilicity) | 1.85 | Indicates moderate lipophilicity, compliant with Lipinski's Rule (<5) |

| Topological Polar Surface Area (TPSA) | 65.07 Ų | Suggests good intestinal absorption and cell permeability |

| Water Solubility (Log S) | -2.45 | Indicates moderate solubility |

| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | No | Predicted to not cross the blood-brain barrier |

Prediction of Metabolic Hotspots and Metabolite Structures

Metabolism is the biochemical modification of compounds by enzymes, primarily the Cytochrome P450 (CYP) family of enzymes in the liver. researchgate.net Predicting metabolic pathways is essential for understanding a compound's duration of action and identifying potentially reactive or toxic metabolites. Computational models predict "metabolic hotspots," which are chemically liable sites on a molecule where metabolic reactions are most likely to occur. nih.gov

For thiazole-containing compounds, common metabolic transformations include oxidation of the thiazole ring and modifications to its substituents. researchgate.net Based on the structure of this compound, several metabolic hotspots can be predicted.

N-Acetylation of the Primary Amine: The primary amine on the ethanamine side chain is a prime candidate for Phase II metabolism, specifically N-acetylation, a common pathway for primary amines.

Oxidative Deamination: The same primary amine could undergo oxidative deamination, which would convert the ethanamine side chain into an acetaldehyde (B116499) derivative, which would then be further oxidized to a carboxylic acid.

Hydroxylation of the Methyl Group: The methyl group at the C4 position of the thiazole ring is a likely site for CYP-mediated oxidation (hydroxylation) to form a primary alcohol. This alcohol could be further oxidized to a carboxylic acid.

Thiazole Ring Oxidation: The sulfur and nitrogen atoms in the thiazole ring are also potential sites of oxidation (S-oxidation, N-oxidation), which can sometimes lead to ring-opening and the formation of reactive metabolites. researchgate.net

These predicted transformations would result in several potential metabolites, each with altered physicochemical properties compared to the parent compound.

| Metabolic Reaction | Site of Metabolism (Hotspot) | Predicted Metabolite Structure |

|---|---|---|

| N-Acetylation | Terminal amine of the ethanamine group | N-[2-(5-Chloro-4-methyl-1,3-thiazol-2-yl)ethyl]acetamide |

| Hydroxylation | Methyl group at C4 of the thiazole ring | [5-Chloro-2-(2-aminoethyl)-1,3-thiazol-4-yl]methanol |

| Oxidative Deamination | Ethanamine side chain | 2-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetic acid |

| S-Oxidation | Sulfur atom of the thiazole ring | This compound S-oxide |

Mechanisms of Biological Action and Identification of Molecular Targets in Vitro/pre Clinical Focus

Identification and Validation of Specific Biological Targets

The process of identifying the specific molecular targets of a bioactive compound, often referred to as target deconvolution, is a critical step in drug discovery. For a compound like 2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethanamine, which belongs to the versatile 2-aminothiazole (B372263) class, several advanced techniques can be employed. These methods aim to pinpoint the proteins or other macromolecules that the compound directly interacts with to exert its biological effects.

Chemical proteomics has emerged as a powerful tool for the unbiased identification of drug targets in a complex biological system. europeanreview.orgworldpreclinicalcongress.comnih.gov This approach utilizes the principles of proteomics to identify proteins that interact with a small molecule.

One prominent example of this approach was used to identify the cellular target of the anticancer aminothiazole derivative, (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide. nih.gov In this study, researchers utilized proteomics to discover that the compound's potent anticancer activity was due to its interaction with importin β1 (KPNB1). nih.gov KPNB1 is a protein that is often overexpressed in various cancer cells, playing a crucial role in the transport of molecules into the nucleus. nih.govnih.gov By inhibiting KPNB1, the aminothiazole derivative disrupts this transport pathway, leading to cancer cell death. nih.gov

The general workflow for such a proteomics-based target deconvolution study is as follows:

Cell Lysis and Protein Extraction: Cancer cells are treated with the compound of interest, and then the cells are lysed to release the entire complement of proteins (the proteome).

Affinity Purification: The compound, often immobilized on a solid support like beads, is used to "fish out" its binding partners from the cell lysate.

Mass Spectrometry: The proteins that bind to the compound are then identified using high-resolution mass spectrometry.

Data Analysis and Target Validation: Sophisticated bioinformatic tools are used to analyze the mass spectrometry data and identify high-confidence protein targets. These putative targets are then validated through further biochemical and cellular assays.

A hypothetical application of this to this compound could reveal a range of potential protein interactions, shedding light on its mechanism of action. Based on studies of other aminothiazoles, potential targets could include kinases, which are frequently implicated in cancer and inflammatory diseases. nih.govmdpi.comnih.gov

Table 1: Potential Protein Targets for Aminothiazole Derivatives Identified Through Proteomics and Other Screening Methods

This table is illustrative and based on findings for structurally related aminothiazole compounds, not specifically this compound.

| Potential Target | Protein Class | Therapeutic Area | Illustrative Compound Class |

| Importin β1 (KPNB1) | Nuclear transport receptor | Oncology | Anticancer aminothiazoles nih.govnih.gov |

| Hec1/Nek2 | Cell cycle kinases | Oncology | Acylated 4-aryl-N-arylcarbonyl-2-aminothiazoles mdpi.comnih.gov |

| Src family kinases | Non-receptor tyrosine kinases | Oncology, Immunology | Aminoimidazole and aminothiazole derivatives mdpi.com |

| Checkpoint kinase 1 (Chk1) | Serine/threonine kinase | Oncology | Pyridyl aminothiazoles nih.gov |

| Cyclooxygenase (COX) | Enzymes | Inflammation, Oncology | Thiazole (B1198619) carboxamide derivatives nih.gov |

Affinity probes are modified versions of a bioactive compound that are designed to covalently label their protein targets. These probes typically contain three key components: the parent compound (for target recognition), a reactive group (for covalent bond formation), and a reporter tag (for detection and enrichment).

A powerful application of this technique involves the use of photoaffinity probes. These probes are chemically inert until activated by UV light, at which point they form a covalent bond with nearby molecules, including their protein targets. This method was instrumental in confirming the binding site of an aminothiazole derivative to its target, KPNB1. nih.gov By using a UV-crosslinking approach combined with tandem mass spectrometry, researchers were able to pinpoint the specific amino acid residues within KPNB1 that the compound interacts with. nih.gov

Another strategy involves the use of fluorescently labeled probes. For instance, a fluorescein-labeled version of the aminothiazole derivative that targets KPNB1 was synthesized. nih.gov This probe was used in competitive binding assays to determine the binding affinity of the parent compound and to screen for other potential inhibitors of KPNB1. nih.gov The high binding affinity, with a dissociation constant (Kd) of approximately 20 nM, confirmed a strong and specific interaction between the aminothiazole and its target. nih.gov

Table 2: Example of an Affinity Probe for an Aminothiazole Derivative

This table is based on a published study on a related aminothiazole and serves as an example of how such a probe for this compound could be designed.

| Probe Component | Function | Example from a KPNB1 Inhibitor |

| Parent Compound | Binds to the target protein | (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide nih.gov |

| Linker | Connects the parent compound to the reporter tag | Typically a flexible alkyl chain |

| Reporter Tag | Enables detection and/or enrichment | Fluorescein nih.gov |

Future Research Directions and Potential Applications in Chemical Biology

Role of 2-(5-Chloro-4-methyl-1,3-thiazol-2-yl)ethanamine as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins and cellular pathways. The 2-aminothiazole (B372263) scaffold, a key feature of this compound, is a common component in molecules designed for such purposes. nih.gov Future research could focus on developing this compound into a chemical probe to investigate various biological processes.

The primary amino group and the substituted thiazole (B1198619) ring offer sites for modification, allowing for the attachment of reporter groups like fluorophores or biotin, or affinity tags for target identification. By systematically modifying the structure of this compound and assessing the biological activities of the resulting analogues, researchers can develop potent and selective probes. For instance, derivatives of 2-aminothiazole have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), indicating their potential to probe the role of this enzyme in inflammatory diseases. nih.gov

The development of a library of analogues of this compound could lead to the discovery of probes for novel biological targets. The data gathered from these studies would be invaluable for understanding disease mechanisms and for the initial stages of drug discovery.

Exploration of Novel Synthetic Routes and Sustainable Chemistry for Analogues

The synthesis of analogues of this compound is crucial for exploring their potential applications. Future research in this area will likely focus on the development of novel and sustainable synthetic methodologies, in line with the principles of green chemistry. researchgate.netsruc.ac.uk Traditional methods for synthesizing thiazole derivatives often involve harsh reaction conditions and the use of hazardous reagents. sruc.ac.uk

Modern, eco-friendly approaches to thiazole synthesis that could be applied to this compound's analogues include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov

Use of green catalysts: Employing recyclable and non-toxic catalysts, such as nano-NiFe2O4, can make the synthesis more environmentally friendly. nih.gov

One-pot, multi-component reactions: These reactions improve efficiency by combining several synthetic steps into a single operation, reducing waste and energy consumption. sruc.ac.uknih.gov

Solvent-free or green solvent reactions: Replacing hazardous organic solvents with water or conducting reactions without a solvent can greatly reduce the environmental impact of the synthesis. researchgate.net

The table below summarizes some green chemistry approaches applicable to the synthesis of thiazole derivatives.

| Green Chemistry Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Reduced reaction times, increased yields, and enhanced purity of products. nih.gov |

| Green Catalysts | Employs catalysts that are environmentally benign and can be recycled and reused. nih.gov | Minimizes waste and avoids the use of toxic heavy metals. |

| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel without isolating intermediates. | Increased efficiency, reduced solvent use, and less waste generation. sruc.ac.uk |

| Aqueous Media Synthesis | Uses water as the solvent for the reaction. | Non-toxic, non-flammable, and inexpensive solvent, making the process safer and more sustainable. researchgate.net |

By exploring these sustainable synthetic routes, a diverse library of analogues of this compound can be generated efficiently and with minimal environmental impact.

Contribution to the Understanding of Heterocyclic Chemistry Principles

The study of this compound and its derivatives can provide valuable insights into the fundamental principles of heterocyclic chemistry. The 2-aminothiazole ring is a versatile scaffold, and understanding how different substituents on this ring influence its chemical reactivity and physical properties is of great academic interest. nih.gov

Structure-activity relationship (SAR) studies of analogues of this compound can help to elucidate the electronic and steric effects of substituents on the thiazole ring. For example, research has shown that the nature of the substituent at the N-2 position of the 2-aminothiazole core can significantly impact the biological activity of the molecule. nih.gov By systematically varying the chloro, methyl, and ethanamine groups of the parent compound and correlating these changes with its chemical behavior and biological effects, a deeper understanding of the underlying principles of heterocyclic chemistry can be achieved.

Furthermore, investigating the reaction mechanisms of novel synthetic routes to these analogues will contribute to the broader knowledge of organic synthesis. The insights gained from these studies can be applied to the design and synthesis of other heterocyclic compounds with desirable properties.

Design and Synthesis of Advanced Scaffolds Derived from this compound

The 2-aminothiazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds, including approved drugs. researchgate.netnih.gov This suggests that this compound could serve as an excellent starting point for the design and synthesis of advanced molecular scaffolds with potential therapeutic applications.

The diverse biological activities associated with 2-aminothiazole derivatives are summarized in the table below.

| Biological Activity | Description |

| Anticancer | Inhibition of cancer cell growth. nih.govmdpi.com |

| Antimicrobial | Activity against bacteria and fungi. nih.govmdpi.com |

| Anti-inflammatory | Reduction of inflammation. nih.govmdpi.com |

| Antiviral | Inhibition of viral replication. nih.govnih.gov |

| Antioxidant | Neutralization of harmful free radicals. nih.gov |

Future research could involve using this compound as a building block to construct more complex molecules. For example, the primary amine group can be readily functionalized to introduce other pharmacophores or to link the thiazole core to other heterocyclic systems, creating hybrid molecules with potentially enhanced or novel biological activities. nih.gov The design of these advanced scaffolds will be guided by computational methods, such as molecular docking, to predict their interactions with biological targets. acs.org The subsequent synthesis of these novel compounds will expand the chemical space available for drug discovery and could lead to the identification of new lead compounds for various diseases.

Q & A

Basic: What are the optimized synthetic routes for 2-(5-Chloro-4-methyl-1,3-thiazol-2-yl)ethanamine, and how are intermediates purified?

Answer:

The synthesis typically involves coupling a chlorinated thiazole precursor with an ethanamine derivative. A common method includes:

Reacting 2-amino-5-chloro-4-methylthiazole with chloroacetyl chloride in dioxane under basic conditions (e.g., triethylamine) at 20–25°C .

Purification via recrystallization from ethanol-DMF mixtures to isolate intermediates.

Final hydrochlorination to stabilize the product. Key quality control steps include TLC monitoring and NMR validation of intermediate structures .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions on the thiazole ring and ethanamine chain. For example, the methyl group at C4 of the thiazole appears as a singlet near δ 2.3 ppm .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 191.02 (M+H)+ for C6H10ClN2S .

- X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, particularly the thiazole-ethanamine linkage. SHELX software is recommended for refinement .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from assay conditions or impurities. Mitigation strategies include:

Comparative Bioassays: Test the compound against standardized cell lines (e.g., HepG2 for cytotoxicity) under controlled pH and temperature.

Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., unreacted chloroacetyl chloride) that may skew results .

Computational Docking: Perform molecular dynamics simulations to assess binding affinity variations to targets like kinase enzymes, referencing structural data from crystallography .

Advanced: What computational methods are suitable for studying its interactions with biological targets?

Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the chloro-methyl thiazole moiety .

- Molecular Docking (AutoDock Vina): Model interactions with proteins like cytochrome P450, using crystallographic data (e.g., PDB ID 4DQL) to validate binding poses .

- MD Simulations (GROMACS): Analyze stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds between the ethanamine group and active-site residues .

Advanced: How can structural modifications enhance its selectivity in enzyme inhibition studies?

Answer:

- Substituent Tuning: Replace the 4-methyl group with bulkier substituents (e.g., isopropyl) to sterically hinder non-target binding. Evidence from similar thiazole derivatives shows improved selectivity for kinases .

- Amine Functionalization: Introduce a dimethylamino group to the ethanamine chain to enhance solubility and membrane permeability, as seen in related compounds .

- Crystallographic Validation: Use SHELXL to refine modified structures and identify key interactions (e.g., halogen bonds from the chloro group) .

Basic: What are the critical safety considerations during handling and storage?

Answer:

- Handling: Use PPE (gloves, goggles) due to potential skin/eye irritation from hydrochloride salts. Work under fume hoods to avoid inhalation .

- Storage: Keep in airtight containers at room temperature, away from moisture. Desiccants (e.g., silica gel) prevent degradation of the amine group .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

pH Stability Assays: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via LC-MS over 24 hours .

Thermogravimetric Analysis (TGA): Assess thermal stability up to 300°C to identify decomposition points.

Light Exposure Tests: UV-vis spectroscopy tracks photodegradation; amber vials are recommended for light-sensitive samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.